Darusentan, (+/-)-

Description

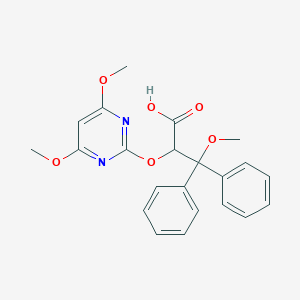

Structure

3D Structure

Properties

CAS No. |

178306-46-2 |

|---|---|

Molecular Formula |

C22H22N2O6 |

Molecular Weight |

410.4 g/mol |

IUPAC Name |

2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid |

InChI |

InChI=1S/C22H22N2O6/c1-27-17-14-18(28-2)24-21(23-17)30-19(20(25)26)22(29-3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,19H,1-3H3,(H,25,26) |

InChI Key |

FEJVSJIALLTFRP-UHFFFAOYSA-N |

SMILES |

COC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC |

Canonical SMILES |

COC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Darusentan's Mechanism of Action on ETA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darusentan is a highly selective endothelin-A (ETA) receptor antagonist that has been investigated for its therapeutic potential in cardiovascular diseases, particularly resistant hypertension.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanism of action of Darusentan, focusing on its interaction with the ETA receptor. We will delve into its binding affinity and selectivity, the downstream signaling pathways it modulates, and the key experimental methodologies used to characterize its pharmacological profile. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Introduction to the Endothelin System and Darusentan

The endothelin (ET) system plays a critical role in vascular homeostasis. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its physiological effects through two G protein-coupled receptor subtypes: ETA and ETB.[4] ETA receptors are predominantly located on vascular smooth muscle cells (VSMCs), where their activation by ET-1 triggers a signaling cascade leading to sustained vasoconstriction and cell proliferation.[2][4][5] In contrast, ETB receptors, found on both endothelial and vascular smooth muscle cells, have a more complex role, mediating both vasodilation (via nitric oxide and prostacyclin release from endothelial cells) and vasoconstriction.[4]

Darusentan ([S]-2-[4,6-dimethoxy-pyrimidine-2-yloxy]-3-methoxy-3,3-diphenyl-propanoic acid) is a propanoic acid-based, orally active endothelin receptor antagonist (ERA). It is characterized by its high selectivity for the ETA receptor, which allows for the specific blockade of ETA-mediated vasoconstriction while potentially sparing the vasodilatory and clearance functions of the ETB receptor.[1] The (S)-enantiomer of Darusentan is the active form, with the (R)-enantiomer showing no significant binding activity.[1][5]

Quantitative Analysis of Receptor Binding and Selectivity

Darusentan's pharmacological profile is distinguished by its high-affinity binding to the ETA receptor and its significant selectivity over the ETB receptor. This has been quantified in numerous preclinical studies, primarily through competitive radioligand binding assays. The key parameters, inhibition constant (Ki), are summarized in the table below. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ligand | Preparation | Ki (nmol/L) | Selectivity (ETA/ETB) | Reference |

| Human ETA | Darusentan | Recombinant | 1.4 | ~100-131-fold | [1][6] |

| Human ETB | Darusentan | Recombinant | 184 | - | [1][6] |

| Rat ETA | (S)-Darusentan | Rat Aortic Vascular Smooth Muscle Cell Membranes | 13 | >95% ETA subtype | [1][5] |

Molecular Mechanism of Action: Downstream Signaling Pathways

As a competitive antagonist, Darusentan binds to the ETA receptor, thereby preventing the binding of the endogenous ligand, ET-1.[1] This blockade directly inhibits the initiation of the downstream signaling cascade that leads to vasoconstriction and cellular proliferation.

The ETA receptor is coupled to the Gq/11 family of G proteins.[4][7] Upon activation by ET-1, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][7]

-

Inositol Trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[4][7]

-

Diacylglycerol (DAG): DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[4]

The subsequent increase in intracellular Ca2+ concentration is a critical event that activates the contractile machinery in vascular smooth muscle cells, leading to vasoconstriction.[8] Darusentan's antagonism of the ETA receptor effectively halts this entire sequence of events.[5][8]

Signaling Pathway Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. Endothelin receptor antagonists: Darusentan for treatment of resistant hypertension - Xagena [xagena.it]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. benchchem.com [benchchem.com]

- 5. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

Stereoselective Antagonism of the Endothelin-A Receptor by Darusentan Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereoisomeric bioactivity of Darusentan, a potent and selective endothelin type A (ETA) receptor antagonist. The document focuses on the differential pharmacological effects of the (+)- and (-)-enantiomers, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Findings: Stereospecificity of Darusentan Activity

Darusentan's pharmacological activity is exclusively attributed to its (S)-enantiomer.[1][2] The (R)-enantiomer of Darusentan shows no significant biological activity, failing to compete for endothelin-1 (B181129) (ET-1) binding to the ETA receptor or influence ET-1-induced vasoconstriction.[2][3] This stereoselectivity is a critical aspect of its mechanism of action and therapeutic profile.

Quantitative Analysis of Receptor Binding and Functional Activity

The binding affinity and functional potency of the Darusentan stereoisomers have been quantified in several key studies. The data consistently demonstrates the high affinity and selectivity of the (S)-enantiomer for the ETA receptor, while the (R)-enantiomer is inactive.

| Stereoisomer | Receptor Subtype | Preparation | K_i_ (nmol/L) | Selectivity (ETA/ETB) | Reference |

| (S)-Darusentan | Human ETA | Recombinant | 1.4 | ~131-fold | [4][5] |

| (S)-Darusentan | Human ETB | Recombinant | 184 | ~131-fold | [4][5] |

| (S)-Darusentan | Rat ETA | Rat Aortic Vascular Smooth Muscle Cell Membranes | 13 | >95% ETA subtype | [2][3][4] |

| (R)-Darusentan | Rat ETA | Rat Aortic Vascular Smooth Muscle Cell Membranes | No binding activity | Not Applicable | [2][3] |

Table 1: Binding Affinity of Darusentan Stereoisomers for Endothelin Receptors. K_i is the inhibition constant, a measure of binding affinity; a lower value indicates higher affinity._

| Stereoisomer | Assay | Tissue | pA_2_ | Reference |

| (S)-Darusentan | Endothelin-induced vascular contractility | Isolated endothelium-denuded rat aortic rings | 8.1 ± 0.14 | [2][3] |

| (R)-Darusentan | Endothelin-induced vascular contractility | Isolated endothelium-denuded rat aortic rings | No effect | [2][3] |

Table 2: Functional Antagonist Activity of Darusentan Stereoisomers. The pA_2 value is a measure of the potency of a competitive antagonist._

Signaling Pathway of ETA Receptor Antagonism by (S)-Darusentan

(S)-Darusentan exerts its therapeutic effect by competitively inhibiting the binding of the potent vasoconstrictor endothelin-1 (ET-1) to the ETA receptor on vascular smooth muscle cells.[1] This blockade disrupts the downstream signaling cascade that leads to vasoconstriction. Specifically, (S)-Darusentan prevents the ET-1-induced increases in inositol (B14025) phosphate (B84403) and intracellular calcium (Ca2+) signaling, which are crucial for smooth muscle contraction.[2][3]

Caption: ETA Receptor Signaling and (S)-Darusentan Inhibition.

Experimental Protocols

The characterization of Darusentan's stereoisomers relies on specific in vitro assays to determine binding affinity and functional antagonism.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of the Darusentan stereoisomers by measuring their ability to displace a radiolabeled ligand from the ETA receptor.

Caption: Radioligand Competition Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human ETA receptor (e.g., CHO-K1 or HEK293 cells).[1]

-

Incubation: A constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]ET-1) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound ((+)- or (-)-Darusentan).

-

Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of radioligand binding) is determined. The IC₅₀ is then converted to the inhibition constant (K_i_) using the Cheng-Prusoff equation.

Functional Vascular Contractility Assay

This ex vivo assay measures the ability of the Darusentan stereoisomers to inhibit the vasoconstriction induced by ET-1 in isolated blood vessels.

Methodology:

-

Tissue Preparation: Aortic rings are isolated from male Sprague-Dawley rats and prepared for functional experiments.[2] The endothelium is typically removed.

-

Contraction Induction: The aortic rings are exposed to increasing concentrations of ET-1 to induce concentration-dependent contraction, which is measured as force generation.[2]

-

Antagonist Treatment: The experiment is repeated in the presence of fixed concentrations of (S)-Darusentan or (R)-Darusentan to assess their ability to inhibit the ET-1-induced contraction.

-

Data Analysis: The results are used to determine the pA₂, a measure of the antagonist's potency.

Conclusion

The biological activity of Darusentan is highly stereospecific, with the (S)-enantiomer being the active component responsible for its potent and selective ETA receptor antagonism. The (R)-enantiomer is devoid of significant pharmacological activity at the ETA receptor. This stereoselectivity underscores the importance of chiral purity in the development and clinical application of Darusentan for conditions such as resistant hypertension. The methodologies outlined in this guide provide a framework for the continued investigation of ETA receptor antagonists and their stereoisomeric properties.

References

Darusentan's Binding Affinity for Endothelin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of darusentan's binding affinity for endothelin (ET) receptors, focusing on the core principles, experimental validation, and the underlying signaling mechanisms. Darusentan (B1669833) is a highly selective endothelin-A (ETA) receptor antagonist, a property that dictates its pharmacological profile and therapeutic potential.[1][2] This document delves into the quantitative binding data, the detailed experimental protocols used to derive this data, and the intricate signaling pathways modulated by this interaction.

Quantitative Analysis of Darusentan's Binding Affinity

Darusentan exhibits a strong and selective binding affinity for the human ETA receptor over the ETB receptor. This selectivity is a critical attribute, as it allows for the specific inhibition of ETA-mediated physiological responses, such as vasoconstriction, while potentially sparing the functions of the ETB receptor.[1][2] The binding affinities, typically determined through competitive radioligand binding assays, are expressed as the inhibition constant (Ki).[2] A lower Ki value signifies a higher binding affinity.

The (S)-enantiomer of darusentan is the pharmacologically active form, demonstrating potent binding to the ETA receptor, whereas the (R)-enantiomer shows no significant binding activity.[2]

Table 1: Binding Affinity (Ki) of Darusentan for Human and Rat Endothelin Receptors

| Receptor Subtype | Ligand | Preparation | Ki (nmol/L) | Selectivity (ETA/ETB) | Reference |

| Human ETA | Darusentan | Recombinant | 1.4 | ~131-fold | [1][2] |

| Human ETB | Darusentan | Recombinant | 184 | - | [1][2] |

| Rat ETA | (S)-Darusentan | Rat Aortic Vascular Smooth Muscle Cell Membranes | 13 | >95% ETA subtype | [2] |

Experimental Protocols for Determining Binding Affinity

The characterization of darusentan's binding affinity relies on robust in vitro assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[2][3]

Objective: To determine the inhibition constant (Ki) of darusentan for ETA and ETB receptors.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing recombinant human ETA or ETB receptors (e.g., CHO-K1 or HEK293 cells).[4]

-

Radioligand: [125I]-Endothelin-1 ([125I]-ET-1), a high-affinity radiolabeled ligand for endothelin receptors.[5]

-

Test Compound: Darusentan, serially diluted to a range of concentrations.

-

Assay Buffer: Typically a Tris-HCl based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing bovine serum albumin (BSA) and protease inhibitors to prevent protein degradation.[5]

-

Wash Buffer: Ice-cold assay buffer.

-

Glass Fiber Filters: To separate bound from free radioligand.[5]

-

Scintillation Counter: To measure the radioactivity retained on the filters.[5]

Procedure:

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of [125I]-ET-1 and varying concentrations of darusentan. The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.[5]

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand in the solution.[5]

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[5]

-

Radioactivity Measurement: The radioactivity retained on each filter is quantified using a scintillation counter.[5]

-

Data Analysis:

-

Specific Binding: Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1 and is subtracted from the total binding to yield specific binding.[5]

-

IC50 Determination: The percentage of specific binding is plotted against the logarithm of the darusentan concentration to generate a competition curve. The IC50 value, which is the concentration of darusentan that inhibits 50% of the specific binding of the radioligand, is determined from this curve using non-linear regression analysis.[5]

-

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

-

Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assay

This functional assay measures the ability of an antagonist to block the agonist-induced production of the second messenger, inositol phosphate.[6] It provides a measure of the functional antagonism of darusentan at the ETA receptor.[6]

Objective: To assess the functional inhibitory potency of darusentan on ET-1-induced ETA receptor activation.

Materials:

-

Cultured Cells: Cells expressing the ETA receptor, such as rat aortic vascular smooth muscle cells (RAVSMs) or engineered cell lines.[6]

-

Radiolabel: [3H]-myo-inositol, for metabolic labeling of inositol lipids.[6]

-

Agonist: Endothelin-1 (B181129) (ET-1).[6]

-

Test Compound: Darusentan, at various concentrations.[6]

-

Lithium Chloride (LiCl): To inhibit inositol monophosphatase, allowing for the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[6][7]

-

Anion-Exchange Resin: (e.g., Dowex) to separate the inositol phosphates.[6]

-

Scintillation Fluid and Counter. [6]

Procedure:

-

Cell Labeling: Cultured cells are incubated with [3H]-myo-inositol for a sufficient period (e.g., 24-48 hours) to allow for its incorporation into the cellular phosphoinositide pool.

-

Pre-incubation with Antagonist: The labeled cells are pre-incubated with varying concentrations of darusentan in a buffer containing LiCl.[6][7]

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of ET-1 (typically an EC80 concentration to elicit a robust response) for a defined period to induce the production of inositol phosphates.[7]

-

Extraction of Inositol Phosphates: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.

-

Separation and Quantification: The total [3H]-inositol phosphates are separated from free [3H]-myo-inositol using anion-exchange chromatography. The amount of radioactivity in the inositol phosphate fraction is quantified by scintillation counting.

-

Data Analysis: The inhibitory effect of darusentan is determined by plotting the amount of [3H]-inositol phosphate accumulation against the concentration of darusentan. An IC50 value is calculated, representing the concentration of darusentan that inhibits 50% of the ET-1-induced inositol phosphate production.

Endothelin Receptor Signaling Pathways

Endothelin receptors are G protein-coupled receptors (GPCRs) that play a pivotal role in vascular tone and cell proliferation.[8] Darusentan, as a competitive antagonist, blocks the binding of the endogenous ligand endothelin-1 (ET-1) to the ETA receptor, thereby inhibiting its downstream signaling cascade.[2]

ETA Receptor Signaling Cascade

The ETA receptor primarily couples to the Gq/11 family of G proteins.[9] Activation of this pathway by ET-1 initiates a series of intracellular events leading to physiological responses such as vasoconstriction.

Key Steps in the ETA Receptor Signaling Pathway:

-

Ligand Binding: Endothelin-1 (ET-1) binds to the extracellular domain of the ETA receptor.[8]

-

G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gq protein. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.[10]

-

Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit then activates the enzyme phospholipase C (PLC).[11]

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytosol.[11]

-

Protein Kinase C (PKC) Activation: The increased intracellular Ca2+ concentration, along with DAG remaining in the plasma membrane, activates protein kinase C (PKC).[10]

-

Cellular Response: The elevated intracellular calcium and activated PKC lead to a cascade of downstream events, including the phosphorylation of various proteins that ultimately result in smooth muscle contraction and cell proliferation.[10]

Conclusion

Darusentan is a potent and highly selective ETA receptor antagonist. Its high binding affinity for the ETA receptor, as determined by rigorous in vitro assays such as radioligand binding and functional inositol phosphate accumulation assays, underpins its mechanism of action. By competitively inhibiting the binding of endothelin-1 to the ETA receptor, darusentan effectively blocks the downstream Gq-mediated signaling cascade that leads to vasoconstriction and other pathophysiological processes. This detailed understanding of its binding characteristics and molecular interactions is fundamental for researchers and professionals involved in the development and application of endothelin receptor-targeted therapeutics.

References

- 1. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 2. benchchem.com [benchchem.com]

- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cusabio.com [cusabio.com]

- 11. researchgate.net [researchgate.net]

In vitro studies of Darusentan on vascular smooth muscle cells

An In-Depth Technical Guide to In Vitro Studies of Darusentan on Vascular Smooth Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of Darusentan, a selective endothelin-A (ETA) receptor antagonist, on vascular smooth muscle cells (VSMCs). Darusentan has been investigated for its potential in treating resistant hypertension by blocking the potent vasoconstrictor effects of endothelin-1 (B181129) (ET-1).[1][2] This document details the quantitative data from key preclinical studies, outlines the experimental protocols for the assays used, and provides visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Pharmacological Activity of Darusentan

Darusentan's activity has been characterized in a variety of in vitro systems, primarily using rat aortic vascular smooth muscle cells (RAVSMCs) and isolated arterial tissues. The (S)-enantiomer of Darusentan is the active form, while the (R)-enantiomer exhibits no significant binding activity.[3][4] The quantitative data from these studies are summarized below.

| Parameter | Value | Cell/Tissue Preparation | Assay Type | Reference |

| Ki | 13 nM | RAVSM Membranes | Radioligand Binding Assay | [1][3][5] |

| pA2 | 8.1 ± 0.14 | Isolated Endothelium-Denuded Rat Aortic Rings | Vascular Contractility Assay | [1][3][5] |

| Inhibition | Concentration-dependent | Cultured RAVSMs | Inositol (B14025) Phosphate (IP) Signaling Assay | [1][3][5] |

| Inhibition | Concentration-dependent | Cultured RAVSMs | Intracellular Ca2+ Signaling Assay | [1][3][5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of Darusentan and the typical workflow for its in vitro characterization.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize Darusentan's effects on vascular smooth muscle cells are provided below.

Radioligand Competition Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of Darusentan to the ETA receptor by measuring its ability to compete with a radiolabeled ligand.[2][4]

-

Objective: To determine the affinity of Darusentan for ETA receptors.

-

Materials:

-

Procedure:

-

Incubate the RAVSM membranes with a fixed concentration of [¹²⁵I]-ET-1 and varying concentrations of unlabeled (S)-Darusentan.[1]

-

Allow the reaction to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[1]

-

Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.[1]

-

Measure the radioactivity retained on the filters using a scintillation counter.[1]

-

Determine non-specific binding in the presence of a high concentration of unlabeled ET-1.[1]

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50 value, which is the concentration of Darusentan that inhibits 50% of the specific binding of the radioligand.

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of Darusentan to block the ET-1-induced production of the second messenger, inositol phosphate, a key step in the signaling cascade leading to vasoconstriction.[2][3]

-

Objective: To assess the functional antagonism of Darusentan at the ETA receptor.

-

Materials:

-

Procedure:

-

Label the cultured RAVSMs by incubating them with myo-[³H]-inositol in inositol-free medium overnight to allow for its incorporation into cellular phosphoinositides.[1][2]

-

Wash the cells and pre-incubate them with a buffer containing LiCl.[1]

-

Pre-treat the cells with varying concentrations of (S)-Darusentan for a specified duration.[1]

-

Stimulate the cells with a fixed concentration of ET-1 for a defined period (e.g., 30 minutes).[1]

-

Terminate the reaction by adding a strong acid, such as perchloric acid.[1][2]

-

Isolate the total inositol phosphates using anion-exchange chromatography (Dowex resin).[2]

-

Elute the [³H]-inositol phosphates and quantify the radioactivity by scintillation counting.[2]

-

Analyze the data to determine the concentration-dependent inhibition of ET-1-induced IP accumulation by Darusentan. The potency of Darusentan as an antagonist can be expressed as a pA2 value.[2]

-

Intracellular Ca²⁺ Signaling Assay

This assay directly measures the effect of Darusentan on one of the most critical downstream events of ETA receptor activation: the increase in intracellular calcium concentration ([Ca²⁺]i).[3][5]

-

Objective: To quantify the inhibition of ET-1-induced intracellular calcium mobilization by Darusentan.

-

Materials:

-

Procedure:

-

Load the cultured RAVSMs with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.[1]

-

Wash the cells to remove any excess extracellular dye.[1]

-

Place the cells in a suitable measurement buffer.[1]

-

Establish a baseline fluorescence reading.[1]

-

Pre-treat the cells with varying concentrations of (S)-Darusentan.[1]

-

Stimulate the cells with a fixed concentration of ET-1.[1]

-

Record the changes in fluorescence intensity over time, which correspond to the changes in intracellular Ca²⁺ concentration.[1]

-

Analyze the data to determine the concentration-dependent inhibition of the ET-1-induced Ca²⁺ transient by Darusentan.[1]

-

Vascular Contractility Assay (Isolated Aortic Rings)

This ex vivo assay provides a functional measure of Darusentan's ability to inhibit the vasoconstriction induced by ET-1 in an intact tissue preparation, which is highly relevant to its physiological effect.[3][5]

-

Objective: To determine the vasorelaxant potency of Darusentan by measuring its antagonism of ET-1-induced vascular contraction.

-

Materials:

-

Rat aortas.

-

Krebs-Henseleit solution.

-

Organ bath system with isometric force transducers.

-

Endothelin-1 (ET-1).

-

(S)-Darusentan at various concentrations.

-

-

Procedure:

-

Isolate the thoracic aorta from a rat and remove the endothelium.[3]

-

Cut the aorta into rings of a specific width.

-

Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.[1]

-

Allow the rings to equilibrate under a resting tension (e.g., 1.5-2.0 g).[1]

-

Construct a cumulative concentration-response curve to ET-1 to establish a baseline contractile response.[1]

-

In separate experiments, pre-incubate the aortic rings with different concentrations of (S)-Darusentan for a specified time before generating the ET-1 concentration-response curve.[1]

-

The antagonistic effect of Darusentan is observed as a rightward shift in the ET-1 concentration-response curve.

-

Analyze the data using a Schild plot to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve.[5]

-

References

The Rise and Fall of Darusentan: A Technical History

An In-depth Guide to the Discovery, Development, and Discontinuation of a Selective Endothelin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darusentan ((+)-(S)-2-(4,6-Dimethoxy-pyrimidin-2-yloxy)-3-methoxy-3,3-diphenyl-propionic acid) emerged as a promising therapeutic agent for resistant hypertension, a significant unmet medical need. As a potent and selective endothelin-A (ETA) receptor antagonist, its mechanism of action targeted a key pathway in vasoconstriction and blood pressure regulation. This technical guide provides a comprehensive history of Darusentan's discovery and development, from its initial synthesis and preclinical evaluation to its progression through clinical trials and eventual discontinuation. Detailed experimental protocols, quantitative pharmacological data, and visualizations of its mechanism and development timeline offer a thorough understanding of its scientific journey.

Introduction: The Endothelin System and Resistant Hypertension

The endothelin (ET) system, particularly the potent vasoconstrictor peptide endothelin-1 (ET-1), plays a significant role in blood pressure homeostasis.[1][2] ET-1 mediates its effects through two G protein-coupled receptor subtypes: ETA and ETB.[2] The ETA receptor, predominantly located on vascular smooth muscle cells, is the primary mediator of ET-1-induced vasoconstriction and cell proliferation.[3][4] In contrast, ETB receptors, found on endothelial cells, can mediate vasodilation through the release of nitric oxide and prostacyclin.[2]

Resistant hypertension, defined as blood pressure that remains above goal despite the use of three or more antihypertensive agents of different classes, including a diuretic, poses a significant therapeutic challenge.[3][5] The endothelin pathway was identified as a logical and promising target for this condition, as it represents a vasoconstrictive mechanism often unaddressed by conventional antihypertensive therapies.[3] This understanding laid the groundwork for the development of endothelin receptor antagonists like Darusentan.

Discovery and Preclinical Development

Corporate Development

Darusentan (also known as LU-135252 and HMR-4005) was first developed by Knoll Pharmaceuticals, a former subsidiary of BASF.[3][6][7] In June 2003, Myogen, Inc. licensed the compound from Abbott Laboratories (which had acquired Knoll) for development.[6] Subsequently, in a significant $2.5 billion acquisition in 2006, Gilead Sciences acquired Myogen, thereby taking over the development of Darusentan.[8][9][10][11]

Medicinal Chemistry and Synthesis

Darusentan is a propanoic acid-based, non-peptidic endothelin receptor antagonist.[3][12] An improved synthesis process involves the preparation of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid as a key intermediate through a Darzens reaction, methanolysis, hydrolysis, and diastereomeric resolution. This intermediate is then condensed with 2-methoxysulfonyl-4,6-dimethylpyrimidine to yield Darusentan.[13][14]

Preclinical Pharmacology

Darusentan is the (S)-enantiomer and demonstrates high selectivity for the ETA receptor over the ETB receptor.[12][15] Preclinical studies in various animal models of hypertension, particularly salt-sensitive models like DOCA-salt hypertensive rats and Dahl salt-sensitive rats, demonstrated its potential antihypertensive effects.[1][16]

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism of Darusentan

| Parameter | Receptor | Species | Tissue/Cell Line | Value | Reference |

| Ki | ETA | Human | - | 1.4 nM | [1][7][15] |

| Ki | ETB | Human | - | 184 nM | [1][7][15] |

| Selectivity | ETA vs ETB | Human | - | ~130-fold | [15] |

| Ki | ETA | Rat | Rat Aortic Vascular Smooth Muscle Cells (RAVSMs) | 13 nM | [15][17] |

| pA2 | ETA | Rat | Aortic Rings | 8.1 | [1] |

Experimental Protocol: Radioligand Binding Assay

A competitive binding assay is utilized to determine the binding affinity (Ki) of Darusentan.[2]

-

Objective: To determine the affinity of Darusentan for ETA and ETB receptors.

-

Materials: Cell membranes expressing human ETA or ETB receptors, radiolabeled endothelin-1 ([125I]-ET-1), and Darusentan at various concentrations.

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of [125I]-ET-1 and varying concentrations of Darusentan.

-

The reaction is allowed to reach equilibrium.

-

The bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is measured using a gamma counter.

-

The concentration of Darusentan that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Mechanism of Action and Signaling Pathway

Darusentan functions as a competitive antagonist at the ETA receptor.[12] By blocking the binding of ET-1, it inhibits the downstream signaling cascade that leads to vasoconstriction and cellular proliferation.[2]

The ETA receptor is coupled to the Gq/11 family of G-proteins.[2][18] Upon ET-1 binding, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC).[2] The subsequent increase in intracellular Ca2+ concentration is a primary driver of vascular smooth muscle contraction.

Caption: Darusentan's mechanism of action in the ET-1 signaling pathway.

Clinical Development

Darusentan underwent a series of clinical trials to evaluate its safety and efficacy, primarily in patients with resistant hypertension.

Phase II Clinical Trials

A Phase II, randomized, double-blind, placebo-controlled, dose-ranging study (DAR-201) demonstrated that Darusentan, when added to existing antihypertensive therapy, resulted in statistically significant and dose-dependent reductions in both systolic and diastolic blood pressure in patients with resistant hypertension.[3][19][20]

Table 2: Key Results from the Phase II (DAR-201) Study of Darusentan in Resistant Hypertension

| Parameter | Darusentan (300 mg) | Placebo | p-value | Reference |

| Change in Systolic Blood Pressure (mmHg) at Week 10 | -11.5 ± 3.1 | - | 0.015 | [19] |

| Change in Diastolic Blood Pressure (mmHg) at Week 10 | -6.3 ± 2.0 | - | 0.002 | [19] |

The most common adverse events reported were peripheral edema and headache.[19]

Experimental Protocol: Phase II (DAR-201) Study

-

Objective: To evaluate the efficacy and safety of Darusentan in patients with resistant hypertension.[19]

-

Design: Randomized, double-blind, placebo-controlled, forced dose-titration study.[19]

-

Population: 115 patients with resistant hypertension receiving at least three antihypertensive medications, including a diuretic.[19]

-

Intervention: Patients were randomized (2:1) to receive escalating doses of Darusentan (10, 50, 100, 150, and 300 mg) or placebo once daily for 10 weeks.[19]

-

Primary Endpoints: Change from baseline in trough sitting systolic and diastolic blood pressure.[19]

Phase III Clinical Program: The DORADO Trials

The Phase III clinical program for Darusentan, known as DORADO (Darusentan for Resistant Hypertension), consisted of two pivotal trials: DAR-311 (DORADO) and DAR-312 (DORADO-AC).[3][5][21]

-

DAR-311 (DORADO): This was a randomized, double-blind, placebo-controlled trial involving 379 patients.[5][21] Participants received once-daily doses of Darusentan (50 mg, 100 mg, or 300 mg) or placebo.[5][21] The trial met its co-primary endpoints, showing statistically significant reductions in systolic and diastolic blood pressure compared to placebo.[5][21]

Table 3: Key Efficacy Results from the DAR-311 (DORADO) Study

| Treatment Group | Change in Systolic Blood Pressure (mmHg) from Baseline | Change in Diastolic Blood Pressure (mmHg) from Baseline | Reference |

| Placebo | -8.6 | - | [5] |

| Darusentan 50 mg | -16.5 | - | [5] |

| Darusentan 100 mg | -18.1 | - | [5] |

| Darusentan 300 mg | -18.1 | - | [5] |

A notable adverse event was peripheral edema/fluid retention.[5]

-

DAR-312 (DORADO-AC): This was a larger, randomized, double-blind, placebo- and active-controlled trial that enrolled 849 patients.[4][5] Patients were randomized to receive an optimized dose of Darusentan (50, 100, or 300 mg), an active comparator (guanfacine 1 mg), or placebo.[4][5]

Experimental Protocol: Phase III DORADO Program

-

Objective: To evaluate the safety and efficacy of Darusentan in reducing blood pressure in patients with resistant hypertension.[5][21][22]

-

Design: Randomized, double-blind, placebo-controlled (DAR-311) and placebo- and active-controlled (DAR-312) parallel-group trials.[5][21][22]

-

Population: Patients with resistant hypertension on stable doses of three or more antihypertensive medications, including a diuretic.[5][21][22]

-

Intervention:

-

Primary Endpoints: Change from baseline to week 14 in trough sitting systolic and diastolic blood pressure.[5][21]

Discontinuation of Development

In a significant setback, Gilead Sciences announced in December 2009 that the DAR-312 (DORADO-AC) study failed to meet its co-primary endpoints.[4][23][24] There was no statistically significant difference in the reduction of systolic and diastolic blood pressure between the Darusentan and placebo groups.[4][24] Faced with these results and the potential for adverse effects, Gilead announced the discontinuation of the Darusentan development program for resistant hypertension.[9][23][25]

Development Timeline of Darusentan

Caption: A timeline of the key events in the development of Darusentan.

Conclusion

The story of Darusentan is a compelling case study in pharmaceutical research and development. It highlights the journey of a drug candidate with a strong scientific rationale and promising early-stage data that ultimately failed to demonstrate sufficient efficacy in late-stage clinical trials. While Darusentan did not reach the market, the extensive research conducted has contributed valuable knowledge to the understanding of the endothelin system's role in cardiovascular disease and the challenges of treating resistant hypertension. This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals, offering insights into the rigorous process of drug discovery and the complexities of clinical translation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. gilead.com [gilead.com]

- 5. Endothelin receptor antagonists: Darusentan for treatment of resistant hypertension - Xagena [xagena.it]

- 6. Darusentan - Wikipedia [en.wikipedia.org]

- 7. Darusentan (Abbott Laboratories) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmtech.com [pharmtech.com]

- 9. thestreet.com [thestreet.com]

- 10. gilead.com [gilead.com]

- 11. Myogen’s Cardiovascular Pipeline Seals Acquisition Deal for Gilead Sciences [spglobal.com]

- 12. benchchem.com [benchchem.com]

- 13. Improved Synthesis Process of Ambrisentan and Darusentan | Chemical Engineering Transactions [cetjournal.it]

- 14. aidic.it [aidic.it]

- 15. medchemexpress.com [medchemexpress.com]

- 16. academic.oup.com [academic.oup.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. benchchem.com [benchchem.com]

- 19. Efficacy and Safety of Darusentan in Patients With Resistant Hypertension: Results From a Randomized, Double‐Blind, Placebo‐Controlled Dose‐Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Efficacy and safety of darusentan in patients with resistant hypertension: results from a randomized, double-blind, placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. gilead.com [gilead.com]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

- 23. fiercebiotech.com [fiercebiotech.com]

- 24. Darusentan Disappoints; Drug Development Halted [medscape.com]

- 25. BioCentury - Darusentan: Development discontinued [biocentury.com]

The Pharmacological Profile of Darusentan: A Selective Endothelin Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Darusentan (B1669833) is a potent and highly selective endothelin type A (ETA) receptor antagonist that has been extensively investigated for the treatment of resistant hypertension.[1][2] As a member of the propanoic acid class of non-peptidic endothelin receptor antagonists (ERAs), its primary mechanism of action is the inhibition of endothelin-1 (B181129) (ET-1) induced vasoconstriction.[2][3] ET-1 is one of the most potent endogenous vasoconstrictors and plays a crucial role in the pathophysiology of cardiovascular diseases, particularly hypertension.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of Darusentan, including its mechanism of action, receptor binding affinity and selectivity, preclinical and clinical efficacy, and detailed experimental protocols for its characterization.

Mechanism of Action: Selective ETA Receptor Blockade

Darusentan exerts its pharmacological effects by competitively binding to the ETA receptor, a G-protein coupled receptor (GPCR) predominantly located on vascular smooth muscle cells.[1][2] The binding of the endogenous ligand, ET-1, to the ETA receptor initiates a signaling cascade that leads to potent and sustained vasoconstriction.[1] Darusentan, specifically the active (S)-enantiomer, blocks the binding of ET-1 to the ETA receptor, thereby preventing the downstream signaling events that cause smooth muscle contraction.[2][4][5] This blockade results in peripheral vasodilation and a subsequent reduction in blood pressure.[2][6]

The high selectivity of Darusentan for the ETA receptor over the endothelin type B (ETB) receptor is a key characteristic.[2][4] While ETA receptor activation is primarily associated with vasoconstriction, ETB receptors have a dual role. On endothelial cells, ETB receptor activation mediates the release of vasodilators such as nitric oxide, while on smooth muscle cells, they can also contribute to vasoconstriction.[1][3] By selectively targeting the ETA receptor, Darusentan aims to maximize the therapeutic benefits of blocking vasoconstriction while potentially preserving the vasodilatory and ET-1 clearance functions of the ETB receptor.[4]

Signaling Pathway of Endothelin-1 and Inhibition by Darusentan

The activation of ETA receptors by ET-1 on vascular smooth muscle cells triggers the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC).[1] The resulting increase in intracellular Ca2+ concentration leads to smooth muscle contraction and vasoconstriction.[1][7] Darusentan, as a competitive antagonist, binds to the ETA receptor and prevents ET-1 from initiating this signaling cascade.[4]

Caption: Darusentan selectively blocks the ETA receptor, inhibiting ET-1-induced vasoconstriction.

Quantitative Pharmacological Data

The potency and selectivity of Darusentan have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Receptor Binding Affinity of Darusentan

| Receptor Subtype | Ligand Preparation | Ki (nmol/L) | Selectivity (ETA/ETB) | Reference |

| Human ETA | Recombinant | 1.4 | ~131-fold | [4][8] |

| Human ETB | Recombinant | 184 | [4][8] | |

| Rat ETA | Rat Aortic Vascular Smooth Muscle Cell Membranes | 13 | >95% of receptors are ETA | [4][5] |

Ki (inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity. The active form of Darusentan is the (S)-enantiomer, while the (R)-enantiomer shows no significant binding activity.[4][5]

Table 2: Clinical Efficacy of Darusentan in Resistant Hypertension (Phase II and III Studies)

| Study | Treatment Group | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Reference |

| Phase II (DAR-201) | Darusentan 150 mg/day | -7.4 ± 3.0 (placebo-corrected) | -5.0 ± 1.9 (placebo-corrected) | [3] |

| Darusentan 300 mg/day | -11.5 ± 3.1 (placebo-corrected) | -6.3 ± 2.0 (placebo-corrected) | [3][9] | |

| Phase III (DAR-311) | Darusentan 50 mg | -7.9 (placebo-corrected) | -4.8 (placebo-corrected) | [10] |

| Darusentan 100 mg | -9.5 (placebo-corrected) | -4.6 (placebo-corrected) | [10] | |

| Darusentan 300 mg | -9.5 (placebo-corrected) | -5.4 (placebo-corrected) | [10] |

Data are presented as mean ± standard error or mean placebo-corrected change from baseline.

Detailed Experimental Protocols

The characterization of Darusentan's pharmacological profile relies on a suite of well-defined experimental assays. Below are detailed methodologies for key experiments.

Endothelin Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Darusentan for ETA and ETB receptors.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the target receptor (e.g., recombinant human ETA or ETB receptors in CHO cells, or endogenous receptors from rat aortic vascular smooth muscle cells).[3][4][5]

-

Harvest the cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled endothelin ligand (e.g., [125I]-ET-1).

-

Add increasing concentrations of unlabeled Darusentan.

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through a glass fiber filter, followed by washing with cold buffer.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of Darusentan that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

-

In Vitro Functional Assay: Inhibition of ET-1-Induced Vasoconstriction

Objective: To assess the functional antagonist activity of Darusentan against ET-1-induced vasoconstriction in isolated arterial rings.[5][11]

Methodology:

-

Tissue Preparation:

-

Isolate thoracic aortas or mesenteric arterioles from rats.[5][11]

-

Cut the arteries into rings of approximately 2-4 mm in length.

-

The endothelium may be removed by gently rubbing the intimal surface to study the direct effect on smooth muscle.[5]

-

Mount the arterial rings in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

-

Experimental Procedure:

-

Allow the rings to equilibrate under a resting tension.

-

Construct a cumulative concentration-response curve to ET-1 to establish a baseline contractile response.

-

Wash the tissues and allow them to return to baseline.

-

Pre-incubate the tissues with varying concentrations of Darusentan for a set period.

-

Construct a second cumulative concentration-response curve to ET-1 in the presence of Darusentan.

-

-

Data Analysis:

Experimental Workflow for Receptor Binding Assay

Caption: Workflow for determining the binding affinity of Darusentan via a competitive radioligand binding assay.

Preclinical and Clinical Development

The development of Darusentan has progressed through extensive preclinical and clinical evaluation.

Preclinical Animal Models

Darusentan has been evaluated in various animal models of hypertension to assess its antihypertensive efficacy. These models are crucial for understanding the role of the endothelin system in blood pressure regulation and the therapeutic potential of ERAs. Commonly used models include:

-

Spontaneously Hypertensive Rats (SHR): A genetic model of essential hypertension.

-

DOCA-Salt Hypertensive Rats: A model of mineralocorticoid-induced hypertension.[11][12]

-

Dahl Salt-Sensitive Rats: A model of salt-sensitive hypertension.[11][13]

Studies in these models have helped to establish the proof-of-concept for Darusentan as an effective blood pressure-lowering agent.[11][14]

Clinical Trials

Darusentan has undergone several clinical trials in patients with hypertension, particularly those with resistant hypertension, which is defined as blood pressure that remains above goal despite treatment with three or more antihypertensive drugs, including a diuretic.[3][15][16]

-

Phase II Studies: Dose-ranging studies demonstrated that Darusentan produced statistically significant and clinically meaningful reductions in both systolic and diastolic blood pressure in a dose-dependent manner when added to existing antihypertensive regimens.[9][17]

-

Phase III Studies (DORADO Program): The DORADO (Darusentan for Resistant Hypertension) program included two large-scale Phase III trials, DAR-311 and DAR-312.[15][16] The DAR-311 study met its primary endpoints, showing significant reductions in blood pressure with Darusentan compared to placebo.[10][15] However, the DAR-312 study did not meet its primary endpoints.[16]

Logical Flow of Darusentan's Development

Caption: The logical progression of Darusentan's development from preclinical studies to clinical trials.

Conclusion

Darusentan is a potent and highly selective ETA receptor antagonist with a well-characterized pharmacological profile. Its mechanism of action, involving the competitive inhibition of ET-1-induced vasoconstriction, provides a targeted approach to blood pressure reduction. Extensive preclinical and clinical studies have demonstrated its efficacy in lowering blood pressure, particularly in patients with resistant hypertension. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of Darusentan and other endothelin receptor modulators, which are crucial for the development of novel therapies for cardiovascular diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. benchchem.com [benchchem.com]

- 5. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Efficacy and Safety of Darusentan in Patients With Resistant Hypertension: Results From a Randomized, Double‐Blind, Placebo‐Controlled Dose‐Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Endothelin receptor antagonists: Darusentan for treatment of resistant hypertension - Xagena [xagena.it]

- 11. benchchem.com [benchchem.com]

- 12. Endothelin and endothelin antagonists in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Role of endothelins in animal models of hypertension: focus on cardiovascular protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. gilead.com [gilead.com]

- 16. gilead.com [gilead.com]

- 17. Efficacy and safety of darusentan in patients with resistant hypertension: results from a randomized, double-blind, placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]

Darusentan's Role in the Endothelin Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide deeply implicated in the pathophysiology of cardiovascular diseases, notably resistant hypertension.[1][2] Its physiological effects are transduced through two G protein-coupled receptor subtypes: endothelin type A (ETA) and endothelin type B (ETB).[1] Darusentan (B1669833) is a propanoic acid-based, orally active, and highly selective ETA receptor antagonist.[3][4] It has been extensively investigated for the treatment of resistant hypertension, a condition characterized by blood pressure that remains above goal despite the use of three or more antihypertensive medications, including a diuretic.[3][5] This technical guide provides a comprehensive examination of darusentan's mechanism of action within the endothelin signaling pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Endothelin Signaling Pathway

The endothelin signaling cascade is a critical regulator of vascular tone and cellular growth.

-

Synthesis of ET-1: The pathway begins with the enzymatic cleavage of the precursor big ET-1 by the endothelin-converting enzyme (ECE) to produce the active 21-amino acid peptide, ET-1.[1]

-

Receptor Activation: ET-1 exerts its effects by binding to ETA and ETB receptors on various cell types, most notably vascular smooth muscle cells (VSMCs) and endothelial cells.[1]

-

ETA Receptor Signaling: Located predominantly on VSMCs, ETA receptors are the primary mediators of ET-1's potent and sustained vasoconstrictor effects.[1][6] Upon ET-1 binding, the ETA receptor, which is coupled to the Gq/11 family of G proteins, activates phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium (Ca2+) from intracellular stores in the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[1] The resulting increase in intracellular Ca2+ is the ultimate trigger for smooth muscle contraction and vasoconstriction.[1][6]

-

ETB Receptor Signaling: ETB receptors have a more complex, dual role. On endothelial cells, their activation by ET-1 stimulates the release of vasodilators such as nitric oxide (NO) and prostacyclin, which counterbalance the vasoconstrictor effects.[1][3] ETB receptors on endothelial cells also play a role in clearing circulating ET-1.[3] However, ETB receptors are also found on VSMCs, where their activation can contribute to vasoconstriction.[1][3]

Darusentan's Mechanism of Action

Darusentan is a competitive and highly selective antagonist of the ETA receptor.[1][4][7] Its primary pharmacological effect is to block the binding of the potent vasoconstrictor ET-1 to ETA receptors located on vascular smooth muscle cells.[1][4]

By occupying the ETA receptor binding site, darusentan prevents the Gq/11-mediated signaling cascade.[4] This inhibition blocks the production of IP3 and DAG, thereby preventing the subsequent increase in intracellular calcium and activation of PKC.[1][6] The result is a reduction in vascular smooth muscle contraction, leading to peripheral vasodilation and a decrease in blood pressure.[7][8] This targeted blockade of ETA receptors is the principal mechanism behind darusentan's antihypertensive effects.[7] The (S)-enantiomer of darusentan is the pharmacologically active form, while the (R)-enantiomer demonstrates no significant binding activity.[6][9]

Quantitative Data

Darusentan's pharmacological profile is defined by its high affinity and selectivity for the ETA receptor over the ETB receptor. This has been quantified in numerous preclinical studies.

Table 1: Darusentan Binding Affinity and Selectivity

| Receptor Subtype | Ligand | Preparation | Ki (nmol/L) | Selectivity (ETB:ETA Ratio) | Reference |

| Human ETA | Darusentan | Recombinant | 1.4 | ~131-fold | [7][10] |

| Human ETB | Darusentan | Recombinant | 184 | - | [10][11] |

| Rat ETA | (S)-Darusentan | Rat Aortic Vascular Smooth Muscle Cell Membranes | 13 | >95% of receptors were ETA subtype | [6][9][10] |

Note: Ki is the inhibition constant; a lower value indicates higher binding affinity.

Table 2: Darusentan Functional Antagonism

| Assay | Preparation | Parameter | Value | Reference |

| Vascular Contractility | Isolated endothelium-denuded rat aortic rings | pA2 | 8.1 ± 0.14 | [6][9][10] |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve, indicating functional potency.

Table 3: Clinical Efficacy in Resistant Hypertension (Phase III, DAR-311 Study)

| Treatment Group (Dose/day) | Placebo-Corrected Change in Trough Sitting Systolic BP (mmHg) | Placebo-Corrected Change in Trough Sitting Diastolic BP (mmHg) | Reference |

| Darusentan 50 mg | -7.9 | -4.8 | [12] |

| Darusentan 100 mg | -9.5 | -4.6 | [12] |

| Darusentan 300 mg | -9.5 | -5.4 | [12] |

Note: All results were statistically significant (p<0.001).[12][13] The study duration was 14 weeks.[12][14]

Experimental Protocols

The characterization of darusentan's pharmacology relies on a suite of established in vitro assays.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.[1]

-

Objective: To determine the affinity and selectivity of darusentan for ETA and ETB receptors.

-

Materials:

-

Cell membranes prepared from cells expressing recombinant human ETA or ETB receptors (e.g., CHO or HEK293 cells).[3][11]

-

Radioligand: [125I]-ET-1.[1]

-

Test Compound: Darusentan at various concentrations.

-

Assay Buffer (e.g., Tris-HCl with BSA, MgCl2, and protease inhibitors).

-

Glass fiber filters and a cell harvester for separating bound and free radioligand.

-

Gamma counter for measuring radioactivity.

-

-

Procedure:

-

Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of [125I]-ET-1 and varying concentrations of darusentan (or vehicle for total binding) in a 96-well plate. Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.[4]

-

Equilibration: The mixture is incubated to allow the binding reaction to reach equilibrium (e.g., for 2 hours at 37°C).[15]

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a gamma counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of darusentan that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[11]

-

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of an antagonist to block the agonist-induced production of the second messenger, inositol phosphate.[1][6]

-

Objective: To assess the functional antagonism of darusentan at the Gq-coupled ETA receptor.

-

Materials:

-

Cultured cells endogenously or recombinantly expressing the ETA receptor (e.g., rat aortic vascular smooth muscle cells).[1]

-

Labeling Agent: [3H]-myo-inositol.[1]

-

Agonist: ET-1.[1]

-

Test Compound: Darusentan at various concentrations.

-

Lithium chloride (LiCl) to inhibit inositol monophosphatase, allowing IP to accumulate.[1]

-

Anion-exchange chromatography columns (e.g., Dowex resin).[1]

-

Scintillation counter.

-

-

Procedure:

-

Cell Labeling: Cells are incubated overnight with [3H]-myo-inositol, which is incorporated into cellular phosphoinositides like PIP2.[1]

-

Pre-incubation: Labeled cells are washed and then pre-incubated with varying concentrations of darusentan for a set period (e.g., 15-30 minutes).[4]

-

Stimulation: A fixed concentration of ET-1 is added in the presence of LiCl to stimulate IP production.[1]

-

Termination and Lysis: The reaction is terminated by adding a strong acid (e.g., perchloric acid), which lyses the cells and stops enzymatic activity.[1]

-

Isolation of IPs: The total inositol phosphates are isolated from the cell lysate using anion-exchange chromatography.[1]

-

Quantification: The [3H]-inositol phosphates are eluted and the radioactivity is quantified by liquid scintillation counting.

-

Data Analysis: The potency of darusentan as an antagonist is determined by its ability to inhibit the ET-1-induced IP accumulation, from which an IC50 or pA2 value can be calculated.[1]

-

Conclusion

Darusentan is a potent and selective antagonist of the endothelin type A receptor.[1][10] Its mechanism of action is the direct, competitive inhibition of ET-1 binding to ETA receptors on vascular smooth muscle cells, which effectively abrogates the downstream signaling cascade responsible for potent vasoconstriction.[4][6] Extensive preclinical data have quantified its high binding affinity and selectivity, and clinical trials have demonstrated its efficacy in lowering blood pressure in patients with resistant hypertension.[5][12] The technical protocols and data presented herein provide a comprehensive guide to the core pharmacology of darusentan and its role within the endothelin signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Darusentan, a selective endothelin A receptor antagonist, for the oral treatment of resistant hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. benchchem.com [benchchem.com]

- 5. Efficacy and Safety of Darusentan in Patients With Resistant Hypertension: Results From a Randomized, Double‐Blind, Placebo‐Controlled Dose‐Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. Endothelin receptor antagonists: Darusentan for treatment of resistant hypertension - Xagena [xagena.it]

- 13. Darusentan in Resistant Hypertension [medscape.com]

- 14. gilead.com [gilead.com]

- 15. ahajournals.org [ahajournals.org]

Preclinical Profile of Darusentan: An In-depth Technical Guide to its Investigation in Hypertension Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darusentan (B1669833) is a selective endothelin-A (ETA) receptor antagonist that has been investigated for its potential as an antihypertensive agent. The endothelin system, particularly endothelin-1 (B181129) (ET-1), is a potent vasoconstrictor and plays a significant role in the pathophysiology of hypertension. By selectively blocking the ETA receptor, Darusentan aims to counteract the vasoconstrictive and proliferative effects of ET-1, leading to a reduction in blood pressure.[1] This technical guide provides a comprehensive overview of the preclinical studies of Darusentan in various animal models of hypertension, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Data Presentation

The antihypertensive efficacy of Darusentan has been evaluated in several preclinical models of hypertension. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism

| Parameter | Receptor | Species | Tissue/Cell Line | Value | Reference |

| Ki | ETA | Human | - | 1.4 nM | [1][2] |

| Ki | ETB | Human | - | 184 nM | [1][2] |

| Ki | ETA | Rat | Rat Aortic Vascular Smooth Muscle (RAVSM) membranes | 13 nmol/L | [3] |

| pA2 | ETA | Rat | Aortic Rings | 8.1 | [1][3] |

Table 2: Effect of Darusentan on Blood Pressure in a Hypertensive Animal Model

| Animal Model | Treatment and Dosage | Duration | Change in Blood Pressure | Reference |

| Goto-Kakizaki (GK) Rats | Darusentan (dose not specified) | 14 weeks (from 10 to 24 weeks of age) | Small but sustained reduction in 24-hour blood pressure | [1][4] |

Note: Specific quantitative data on blood pressure reduction (e.g., in mmHg) for spontaneously hypertensive rats (SHR), DOCA-salt hypertensive rats, and Dahl salt-sensitive rats from preclinical studies with Darusentan were not available in the searched literature. Preclinical research has predominantly focused on these salt-sensitive models to investigate the role of endothelin in blood pressure elevation and vascular hypertrophy.[1][2]

Experimental Protocols

This section details the methodologies employed in the key preclinical experiments cited in this guide.

In Vitro Receptor Binding Affinity (Ki) Determination

Objective: To determine the binding affinity (Ki) of Darusentan for human and rat endothelin receptors.

Methodology:

-

Preparation: Membrane fractions from cells expressing human ETA or ETB receptors, or from rat aortic vascular smooth muscle cells (RAVSMs), were prepared.[1][3]

-

Assay: A competitive radioligand binding assay was performed. This involved incubating the membrane preparations with a radiolabeled endothelin ligand (e.g., [125I]ET-1) in the presence of varying concentrations of unlabeled Darusentan.[1][3]

-

Separation: Bound and free radioligand were separated by filtration.[1]

-

Detection: The amount of bound radioactivity was quantified using a gamma counter.[1]

-

Data Analysis: The concentration of Darusentan that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.[1]

Functional Antagonism (pA2) Assessment

Objective: To assess the functional antagonist activity of Darusentan against endothelin-1-induced vasoconstriction.

Methodology:

-

Tissue Preparation: Thoracic aortas were isolated from rats and cut into rings of approximately 2-4 mm in length.[1] The endothelium was denuded to isolate the direct effects on vascular smooth muscle.[3]

-

Experimental Setup: The aortic rings were mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The tension of the rings was recorded isometrically.

-

ET-1 Challenge: A cumulative concentration-response curve to ET-1 was then constructed in the presence of Darusentan.[1]

-

Data Analysis: The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, was calculated to quantify the potency of Darusentan as a competitive antagonist.[1]

Hypertensive Animal Models

Objective: To investigate the effects of Darusentan in a model of non-obese type 2 diabetes with mild hypertension.[1][4]

Methodology:

-

Animal Model: Goto-Kakizaki (GK) rats are a non-obese, spontaneously diabetic strain that also exhibits mild hypertension.[1][4]

-

Blood Pressure Monitoring: Continuous 24-hour blood pressure was monitored using radiotelemetry from 10 to 24 weeks of age to assess the long-term effects of Darusentan.[1][4]

Objective: To utilize a genetic model of essential hypertension.[1]

Methodology:

-

Animal Model: Spontaneously Hypertensive Rats (SHR) are a well-established inbred strain that develops hypertension without any experimental intervention.[1]

-

Husbandry: The rats are housed under standard laboratory conditions.[1]

-

Blood Pressure Measurement: Blood pressure is monitored throughout the study period to assess the development and severity of hypertension.[1]

Objective: To induce hypertension characterized by high levels of mineralocorticoids and salt retention.[1]

Methodology:

-

Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.[1]

-

Surgical Procedure: The rats undergo uninephrectomy (removal of one kidney).

-

Treatment: The rats are treated with deoxycorticosterone acetate (B1210297) (DOCA), a mineralocorticoid, typically administered via subcutaneous implantation of a pellet.[1]

-

Salt Loading: The rats are provided with drinking water containing 1% NaCl.[1]

-

Duration: The development of hypertension typically occurs over several weeks.[1]

-

Blood Pressure Measurement: Blood pressure is monitored regularly using methods such as tail-cuff plethysmography or radiotelemetry.[1]

Objective: To use a genetic model where hypertension is induced by a high-salt diet.[1]

Methodology:

-

Animal Model: Dahl Salt-Sensitive (S) rats are genetically predisposed to developing hypertension when fed a high-salt diet.[1]

-

Diet: The rats are fed a diet containing a high concentration of sodium chloride (e.g., 8% NaCl) to induce hypertension.[1]

-

Blood Pressure Measurement: Blood pressure is monitored to track the progression of hypertension.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by Darusentan and a typical experimental workflow for its preclinical evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the endothelin a receptor antagonist darusentan on blood pressure and vascular contractility in type 2 diabetic Goto-Kakizaki rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Darusentan Administration in Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darusentan is a potent and selective endothelin type A (ETA) receptor antagonist.[1][2] The endothelin system, particularly the vasoconstrictor endothelin-1 (B181129) (ET-1), is implicated in the pathophysiology of hypertension and other cardiovascular diseases.[2][3] ET-1 exerts its effects through two primary receptor subtypes: ETA and ETB. ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction, while ETB receptors, found on endothelial cells, are involved in vasodilation.[1] By selectively blocking the ETA receptor, Darusentan inhibits ET-1-induced vasoconstriction, leading to a reduction in blood pressure.[1][4] This document provides detailed protocols for the administration of Darusentan in various rat models of hypertension, guidance on data presentation, and visualization of the relevant signaling pathway and experimental workflow.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data for Darusentan, which can be instrumental in designing and interpreting preclinical studies in rat models.

Table 1: Darusentan Receptor Binding Affinity

| Receptor | Species | Ki (nmol/L) | Selectivity (ETB/ETA) |

| ETA | Human | 1.4 | ~131-fold |

| ETB | Human | 184 | |

| ETA (predominant) | Rat (RAVSM membranes) | 13 | N/A |

Data sourced from multiple studies.[3][5]

Table 2: Dose-Dependent Effects of Darusentan on Blood Pressure in Human Clinical Trials (for reference in preclinical dose selection)

| Darusentan Dose | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) |

| 10 mg | -6.0 | -3.7 |

| 30 mg | -7.3 | -4.9 |

| 100 mg | -11.3 | -8.3 |

| 150 mg | -7.4 | -5.0 |

| 300 mg | -11.5 | -6.3 |

Placebo-corrected data from human clinical trials.[6][7][8]

Signaling Pathway

The diagram below illustrates the signaling pathway of Endothelin-1 (ET-1) and the mechanism of action of Darusentan. ET-1 binds to ETA receptors on vascular smooth muscle cells, initiating a cascade that leads to vasoconstriction. Darusentan selectively blocks this interaction.

Experimental Protocols

The following are detailed protocols for the administration of Darusentan in rat models of hypertension.

Protocol 1: Oral Administration of Darusentan for Blood Pressure Monitoring in Spontaneously Hypertensive Rats (SHR)

This protocol is designed to assess the effect of chronic oral Darusentan administration on blood pressure in a genetic model of hypertension.

Materials:

-

Spontaneously Hypertensive Rats (SHR), age-matched (e.g., 10-12 weeks old).[1]

-

Normotensive Wistar-Kyoto (WKY) rats as a control group.[1]

-

Darusentan.

-

Vehicle (e.g., 0.5% w/v carboxymethylcellulose in water).[9]

-

Oral gavage needles.

-

Animal balance.

-

Blood pressure measurement system (e.g., radiotelemetry or tail-cuff plethysmography).[1]

Procedure:

-

Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.[9]

-

Baseline Blood Pressure Measurement: Measure baseline systolic and diastolic blood pressure for 3-5 days to establish a stable baseline. Radiotelemetry is the preferred method for continuous monitoring.[1]

-

Randomization: Randomly assign SHR to treatment groups:

-

Drug Preparation and Administration:

-

Prepare a suspension of Darusentan in the chosen vehicle at the desired concentrations. Ensure the suspension is well-mixed before each administration.[1]

-

Administer Darusentan or vehicle orally once daily via gavage. The administration volume should be consistent across all animals (e.g., 5 mL/kg).[1][9]

-

-

Treatment Duration: Continue daily administration for a predetermined period, for instance, 4 to 8 weeks.[1]

-

Blood Pressure Monitoring:

-

Data Analysis:

-

Calculate the change in systolic and diastolic blood pressure from baseline for each group.

-